

Preclinical Studies on OMO-103: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NL-103

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This technical guide provides an in-depth summary of the preclinical research on OMO-103, a first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled from foundational studies that established the compound's mechanism of action, safety, and efficacy, paving the way for its clinical development.

Core Mechanism of Action

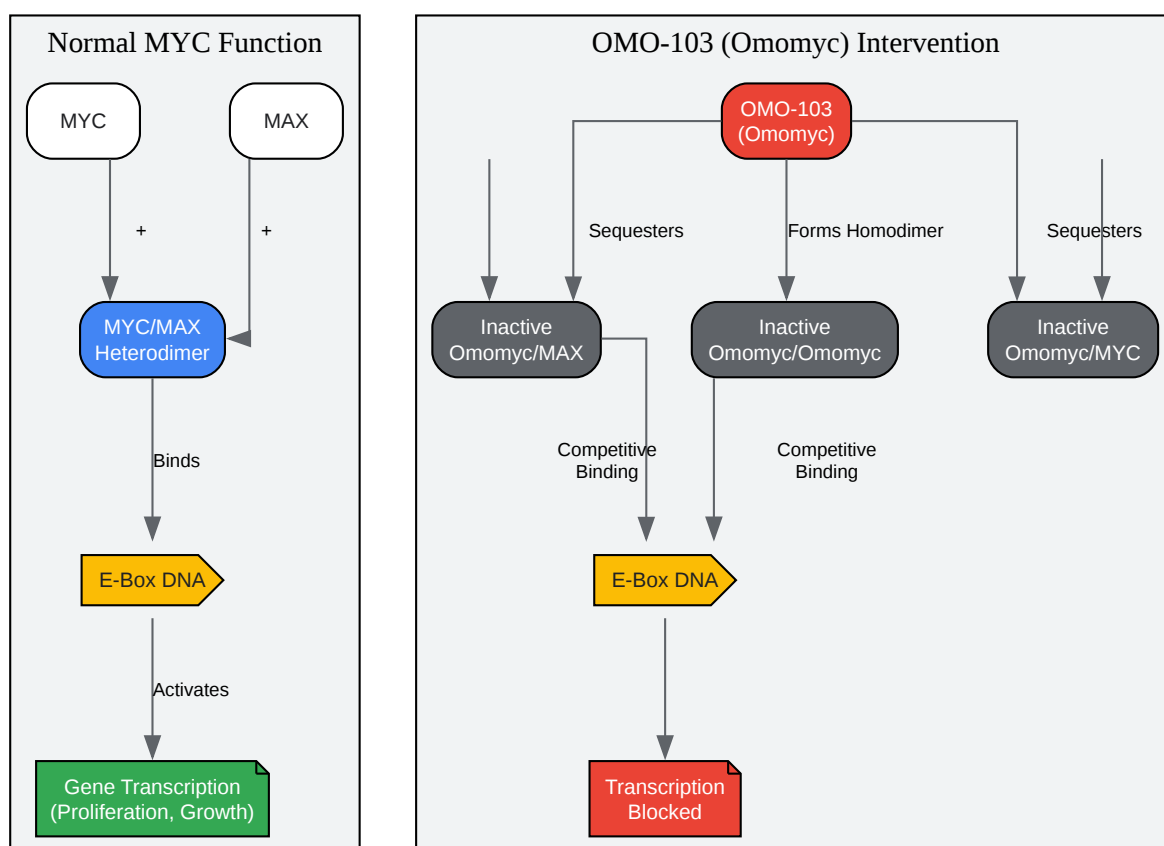
OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the MYC oncoprotein.^[1] MYC is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes involved in cell proliferation, growth, and metabolism.^[2] In most human cancers, MYC activity is deregulated, making it a prime therapeutic target.^[3]

Omomyc inhibits MYC activity through a multi-pronged approach:

- **Dimerization Interference:** It forms inactive heterodimers with both MYC and MAX.^{[1][4]}
- **Competitive DNA Binding:** It forms Omomyc/Omomyc homodimers and Omomyc/MAX heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus acting as competitive inhibitors of the functional MYC/MAX complex.^{[1][4]}

- **Transcriptional Reprogramming:** This displacement of MYC from its target promoters leads to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and pro-apoptotic effects.[2][5]

The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.



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Caption: Mechanism of MYC inhibition by OMO-103 (Omomyc).

Quantitative Preclinical Data

In Vitro Efficacy

Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low micromolar range.

Cell Line	Cancer Type	Key Mutations	IC50 (μM)	Reference
H1975	Non-Small Cell Lung Cancer (NSCLC)	EGFR, PI3K, p53	~5-10	[4]
H460	Non-Small Cell Lung Cancer (NSCLC)	KRAS, PI3K, p53	~5-10	[2]
A549	Non-Small Cell Lung Cancer (NSCLC)	KRAS	~5-10	[2]
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	BRAF, p53	Not specified (growth inhibition shown)	[6][7]
Ramos	Burkitt's Lymphoma	MYC translocation	Not specified (proliferation inhibited)	[8]
HCT116	Colon Cancer	KRAS, PI3K	Not specified (proliferation inhibited)	[8]

In Vivo Efficacy

Preclinical studies in mouse models have been crucial in demonstrating the therapeutic potential and safety of Omomyc.

Model Type	Cancer Type	Treatment	Key Findings	Reference
Transgenic (KRasLSL-G12D/+)	Lung Adenocarcinoma	Intranasal Omomyc	Significant reduction in tumor grade; Decreased Ki67, increased Cleaved Caspase-3 (CC3); Increased CD3+ T-cell infiltration.	[2]
Subcutaneous Xenograft (H1975 cells)	NSCLC	Intravenous Omomyc	Significant reduction in tumor progression; Combination with paclitaxel doubled mouse survival.	[2][4]
Orthotopic Xenograft (MDA-MB-231 cells)	TNBC	Systemic Omomyc	Reduced growth of primary tumors and lung metastases.	[6][7]
Transgenic (MMTV-PyMT)	Breast Cancer	Doxycycline-inducible Omomyc	Delayed tumor formation and prevented lung metastases.	[6]
Patient-Derived Xenograft (PDX)	TNBC	Local Omomyc	Decreased proliferation, caused apoptosis, and extended survival.	[1]

Experimental Protocols & Workflows

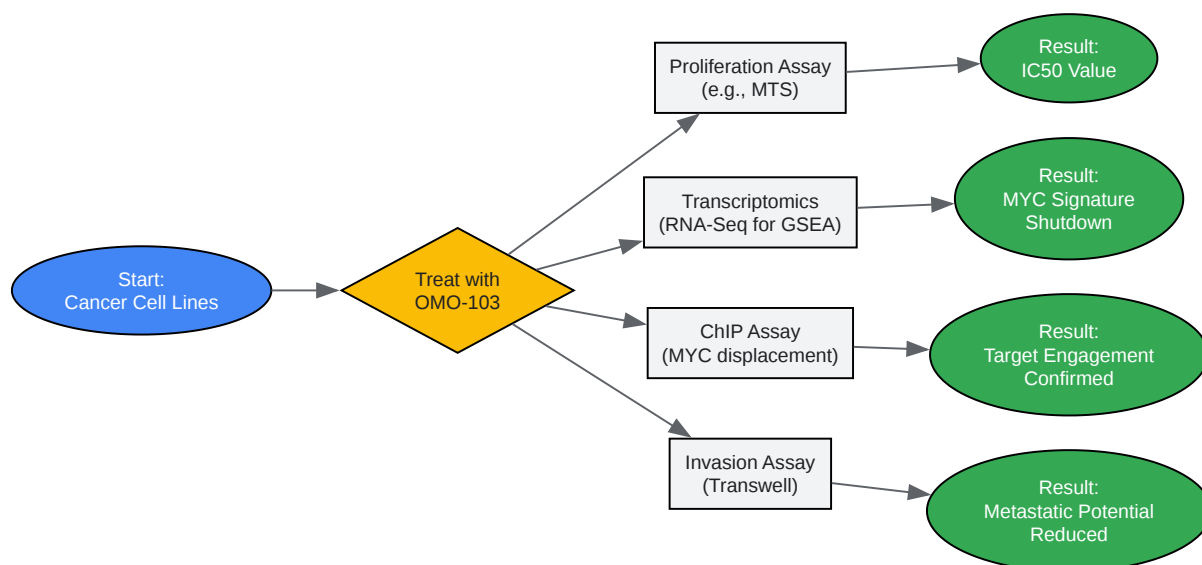
Recombinant Protein Production

Omomyc (the active component of OMO-103) was recombinantly produced in *E. coli* and purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[\[2\]](#)[\[9\]](#)

In Vitro Cell-Based Assays

- Cell Lines: Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g., MDA-MB-231) cell lines were cultured under standard conditions.[\[2\]](#)[\[6\]](#)
- Treatment: Cells were treated with the purified Omomyc mini-protein at various concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells without a separate delivery vehicle.[\[4\]](#)[\[10\]](#)
- Proliferation Assays: Cell viability and growth inhibition were typically measured using standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[\[8\]](#)
- Mechanistic Assays:
 - Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC signature genes following treatment.[\[2\]](#)
 - Chromatin Immunoprecipitation (ChIP) assays were performed to demonstrate the displacement of MYC from the promoters of its target genes.[\[2\]](#)[\[11\]](#)
 - Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber) were used to assess the impact on the metastatic potential of cancer cells.[\[6\]](#)

The diagram below outlines a typical experimental workflow for in vitro validation.



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Caption: Generalized workflow for in vitro preclinical testing of OMO-103.

In Vivo Animal Models

- Model Systems: A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for NSCLC) and xenograft models (implanting human cancer cells subcutaneously or orthotopically into immunocompromised mice) were used.[2][6]
- Administration: OMO-103 was administered via multiple routes, including direct intranasal delivery for lung cancer models and systemic intravenous (IV) injection for broader distribution.[2][5]
- Efficacy Evaluation:
 - Tumor growth was monitored over time using caliper measurements or imaging.
 - Survival was a key endpoint, particularly in combination therapy studies.[2]

- At the study endpoint, tumors were harvested for histological and immunohistochemical (IHC) analysis.
- Pharmacodynamic Markers: IHC staining for markers of proliferation (Ki67), apoptosis (Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the biological effects of OMO-103 in the tumor tissue.[2]
- Pharmacokinetics (PK): Preclinical PK studies showed that after IV administration, OMO-103 concentrations were significantly higher and more persistent in tumor tissue compared to serum, a finding later confirmed in patient biopsies.[12][13]

Conclusion

The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo, demonstrated its ability to shut down MYC-driven transcription, inhibit cancer cell proliferation, induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies, characterized by detailed mechanistic validation and efficacy in various models, provided a strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-driven cancers.[14][15]

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- To cite this document: BenchChem. [Preclinical Studies on OMO-103: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609588#preclinical-studies-on-omo-103]

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